An In-depth Technical Guide to the Spectroscopic Properties and Characterization of (2-Methyl-3-nitrophenyl)thiourea
An In-depth Technical Guide to the Spectroscopic Properties and Characterization of (2-Methyl-3-nitrophenyl)thiourea
This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of (2-Methyl-3-nitrophenyl)thiourea. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques essential for the structural elucidation and verification of this compound. We will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction and Significance
Thiourea derivatives are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S functional group.[1] Their structural similarity to ureas, with the oxygen atom replaced by sulfur, imparts distinct chemical properties that have led to their widespread investigation and application.[2] These compounds are known to form stable complexes with metals and exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The presence of a substituted phenyl ring, such as the 2-methyl-3-nitrophenyl group, can significantly modulate these properties, making (2-Methyl-3-nitrophenyl)thiourea a compound of interest for further investigation in medicinal chemistry and materials science.
Accurate and unambiguous characterization is the bedrock of any scientific investigation. This guide focuses on the application of key spectroscopic techniques—Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to thoroughly characterize the molecular structure of (2-Methyl-3-nitrophenyl)thiourea.
Synthesis of (2-Methyl-3-nitrophenyl)thiourea
The synthesis of N-substituted thioureas is typically achieved through the reaction of an amine with an isothiocyanate.[1] For the target compound, (2-Methyl-3-nitrophenyl)thiourea, a common and effective synthetic route involves the reaction of 2-methyl-3-nitroaniline with a source of thiocyanate, which generates the corresponding isothiocyanate in situ, followed by reaction with an amine source or by direct reaction with a suitable isothiocyanate. A generalized synthetic approach is outlined below.
Caption: Figure 1. Synthetic Workflow for (2-Methyl-3-nitrophenyl)thiourea.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-nitroaniline in a suitable dry solvent such as benzene or tetrahydrofuran (THF).
-
Addition of Reagent: To this solution, add an equimolar amount of benzoyl isothiocyanate.[1]
-
Reaction: Reflux the reaction mixture for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture. The intermediate, a benzoyl thiourea derivative, often precipitates and can be isolated by filtration. Subsequent hydrolysis with an aqueous base, followed by acidification, will yield the desired (2-Methyl-3-nitrophenyl)thiourea.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure crystals.
Molecular Structure and Spectroscopic Characterization
The combination of various spectroscopic techniques provides a complete picture of the molecular structure. Each technique probes different aspects of the molecule, and together, they offer a self-validating system for structural confirmation.
Caption: Figure 2. Molecular Structure of (2-Methyl-3-nitrophenyl)thiourea.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality: The vibrational frequencies of specific bonds are sensitive to their environment. For (2-Methyl-3-nitrophenyl)thiourea, we expect to see characteristic bands for the N-H and C=S groups of the thiourea moiety, the NO₂ group, and the substituted aromatic ring.
Key FT-IR Data Summary
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300-3400 | N-H stretching vibrations | Medium |
| ~3100-3200 | Aromatic C-H stretching | Weak |
| ~2900-3000 | Aliphatic C-H stretching (CH₃) | Weak |
| ~1590-1610 | N-H bending vibrations | Medium |
| ~1520-1560 | Asymmetric NO₂ stretching | Strong |
| ~1470-1490 | C-N asymmetric stretching | Medium |
| ~1340-1360 | Symmetric NO₂ stretching | Strong |
| ~1080-1100 | C-N symmetric stretching | Medium |
| ~700-800 | C=S stretching | Medium |
Note: These are expected ranges and can vary slightly based on the specific molecular environment and sample preparation.[3][4]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the synthesized compound with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[5]
-
Data Analysis: Process the spectrum by subtracting the background and identify the characteristic absorption bands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state.
Causality: The presence of chromophores, such as the nitrophenyl group and the thiocarbonyl (C=S) group, will result in characteristic absorption bands. The nitro group, being a strong electron-withdrawing group, will influence the electronic transitions of the benzene ring.
Expected UV-Vis Absorption
| λmax (nm) | Transition Type | Chromophore |
| ~240-260 | π → π | Phenyl ring, C=S |
| ~350-400 | n → π / ICT | NO₂, C=S, Intramolecular Charge Transfer |
Note: The exact λmax and molar absorptivity are solvent-dependent.[6][7][8][9]
Experimental Protocol: UV-Vis Analysis
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or DMSO). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.[6]
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[7]
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy
Causality: The chemical shift of a proton is determined by its local electronic environment. The electron-withdrawing nitro group and the thiourea moiety will deshield adjacent protons, shifting their signals downfield. The methyl group protons will appear in the upfield region.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Singlet (br) | 2H | N-H protons of thiourea |
| ~7.5-8.0 | Multiplet | 3H | Aromatic protons (H-4, H-5, H-6) |
| ~2.3-2.5 | Singlet | 3H | Methyl protons (CH₃) |
Note: The N-H protons may appear as a broad singlet and their chemical shift can be concentration-dependent. The aromatic region will show a complex splitting pattern due to the substitution.[6][10]
¹³C NMR Spectroscopy
Causality: The chemical shifts of carbon atoms are also dependent on their electronic environment. The C=S carbon is typically found significantly downfield.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~180-185 | C=S carbon of thiourea |
| ~120-150 | Aromatic carbons |
| ~15-20 | Methyl carbon (CH₃) |
Note: The signals for the aromatic carbons can be assigned more specifically using advanced 2D NMR techniques.[11]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
Spectral Interpretation: Assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Causality: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then undergo fragmentation. The fragmentation pattern is characteristic of the molecule's structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺•): The molecular formula of (2-Methyl-3-nitrophenyl)thiourea is C₈H₉N₃O₂S. The expected m/z for the molecular ion peak would correspond to its molecular weight (approx. 211.24 g/mol ).
-
Key Fragments: Expect to see fragments corresponding to the loss of the nitro group (NO₂), the thiourea side chain, and other characteristic cleavages of the molecule.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or a softer method like Electrospray Ionization (ESI).[12][13]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection and Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from all techniques. Each method provides a piece of the puzzle, and their combination leads to an unambiguous structural assignment.
Caption: Figure 3. Integrated Approach to Spectroscopic Characterization.
Conclusion
The characterization of (2-Methyl-3-nitrophenyl)thiourea is systematically achieved through a combination of FT-IR, UV-Vis, NMR, and Mass Spectrometry. FT-IR confirms the presence of key functional groups, UV-Vis identifies the chromophoric systems, NMR elucidates the precise arrangement of atoms and the carbon-hydrogen framework, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's stability. This integrated approach, grounded in established experimental protocols, ensures the reliable and accurate structural determination of the title compound, paving the way for its further exploration in scientific research and development.
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